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Cat. No.: B12387812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and

mucosal growth. Its biological effects are primarily mediated through the cholecystokinin B

(CCK-B) receptor, which is also known as the gastrin receptor (CCK2R). Gastrin and

cholecystokinin (CCK) are structurally related peptides and constitute a family of homologous

hormones. Both are physiological ligands for the CCK2R, while the cholecystokinin A receptor

(CCK1R) binds sulfated CCK peptides with much higher affinity.[1] The shared C-terminal

pentapeptide sequence between gastrin and CCK is essential for their biological activity and

receptor binding.

The specific interaction between gastrin and its receptors has been a subject of extensive

research, particularly in the context of gastrointestinal cancers where these receptors are often

overexpressed. Biotinylated analogs of gastrin, such as Biotin-Gastrin-1, serve as valuable

tools for studying these interactions. The biotin moiety allows for sensitive detection and

purification, facilitating detailed investigation of receptor binding, localization, and signaling

pathways. This guide provides an in-depth overview of the interaction between Biotin-Gastrin-1

and cholecystokinin receptors, summarizing key quantitative data, experimental protocols, and

signaling pathways.

Quantitative Data on Ligand-Receptor Interactions
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While direct quantitative binding data for Biotin-Gastrin-1 is not extensively available in the

public domain, the binding affinities of gastrin and its analogs to cholecystokinin receptors have

been well-characterized. It is a reasonable assumption that the addition of a biotin tag,

especially with a suitable linker, does not drastically alter the binding affinity of the peptide. The

following tables summarize the binding affinities of various relevant ligands to the CCK1 and

CCK2 receptors.

Table 1: Binding Affinities (IC50/Kd) of Gastrin Analogs and Related Peptides to CCK2R

(Gastrin Receptor)

Ligand
Cell
Line/Tissue

Radioligand IC50 / Kd (nM) Reference

Novel CCK2R

Targeting

Peptide Analog

A431-CCK2R

cells

[Leu15]gastrin-I

(125I)
0.69 ± 0.09 [2]

Pentagastrin
A431-CCK2R

cells

[Leu15]gastrin-I

(125I)
0.76 ± 0.11 [2]

Gastrin

Human Colon

Cancer Cells

(HT-29)

[3H]L-365,260

~120 (approx.

from 25-fold less

effective than L-

365,260)

[3]

Cholecystokinin

(CCK)

Human Colon

Cancer Cells

(HT-29)

[3H]L-365,260

~960 (approx.

from 200-fold

less effective

than L-365,260)

[3]

L-365,260 (CCK-

B antagonist)

Human Colon

Cancer Cells

(HT-29)

[3H]L-365,260 4.8 ± 0.7 [3]

L-365,260 (CCK-

B antagonist)

Human

Pancreatic

Cancer Cells

(PANC-1)

[3H]L-365,260 4.3 ± 0.6 [4]
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Table 2: Comparative Binding Affinities of Ligands to CCK1R and CCK2R

Ligand Receptor Subtype
Relative
Affinity/Potency

Reference

Sulfated CCK CCK1R
High (nanomolar

range Kd)
[5]

Gastrin CCK1R

Low (micromolar

range Kd, 500-1000

fold lower than

sulfated CCK)

[5][6]

Gastrin CCK2R
High (nanomolar

range)
[5][6]

Sulfated CCK CCK2R

High (nanomolar

range, similar to

gastrin)

[5][6]

Desulfated CCK

analogs
CCK2R

High (similar to gastrin

and sulfated CCK)
[5]

Signaling Pathways
Activation of the CCK2 receptor by gastrin initiates a cascade of intracellular signaling events.

The CCK2R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family

of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum,

triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the

activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including

gastric acid secretion, cell proliferation, and differentiation.

Furthermore, gastrin-mediated CCK2R activation can also transactivate the epidermal growth

factor receptor (EGFR), leading to the activation of the mitogen-activated protein kinase
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(MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This

pathway is a key regulator of cell growth and proliferation.
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Caption: CCK2R Signaling Cascade

Experimental Protocols
Synthesis of Biotin-Gastrin-1
Biotin-Gastrin-1 can be synthesized using standard solid-phase peptide synthesis (SPPS)

protocols. A linker, such as a polyethylene glycol (PEG) spacer, is often incorporated between

the biotin molecule and the N-terminus of the gastrin peptide to minimize steric hindrance and

preserve the biological activity of the peptide.

Workflow for Biotin-Gastrin-1 Synthesis:
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Biotin-Gastrin-1 Synthesis Workflow

Solid-phase resin
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Characterization
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Click to download full resolution via product page

Caption: Synthesis of Biotin-Gastrin-1

Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (IC50) of Biotin-Gastrin-1 for CCK

receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:
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Cells or membrane preparations expressing CCK1R or CCK2R.

Radiolabeled ligand (e.g., 125I-Gastrin or a high-affinity radiolabeled antagonist).

Biotin-Gastrin-1 (unlabeled competitor).

Binding buffer (e.g., Tris-HCl buffer with MgCl2, bovine serum albumin).

Washing buffer (ice-cold).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with

varying concentrations of Biotin-Gastrin-1 and the receptor preparation. Include control wells

for total binding (radioligand and receptor only) and non-specific binding (radioligand,

receptor, and a high concentration of an unlabeled standard ligand).

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand.

Washing: Wash the filters with ice-cold washing buffer to remove any non-specifically bound

radioligand.

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the Biotin-Gastrin-1

concentration to determine the IC50 value.
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Competitive Radioligand Binding Assay Workflow
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Caption: Radioligand Binding Assay

Cell-Based Functional Assay (Calcium Mobilization)
This assay measures the functional activity of Biotin-Gastrin-1 by quantifying its ability to

induce calcium mobilization in cells expressing CCK2R.
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Materials:

Cells expressing CCK2R (e.g., HEK293 or CHO cells).

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

Biotin-Gastrin-1.

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

Cell Plating: Plate CCK2R-expressing cells in a multi-well plate and allow them to adhere.

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

Stimulation: Add varying concentrations of Biotin-Gastrin-1 to the cells.

Measurement: Measure the change in fluorescence intensity over time using a FLIPR or

fluorescence microscope. The increase in fluorescence corresponds to an increase in

intracellular calcium concentration.

Data Analysis: Plot the peak fluorescence response against the logarithm of the Biotin-

Gastrin-1 concentration to determine the EC50 value.
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Calcium Mobilization Assay Workflow
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Caption: Calcium Mobilization Assay

Conclusion
Biotin-Gastrin-1 is a valuable molecular probe for investigating the interaction with

cholecystokinin receptors, particularly the CCK2R. While direct quantitative binding data for this

specific biotinylated peptide is sparse, the well-established high affinity of gastrin for the

CCK2R provides a strong foundation for its use in receptor studies. The detailed experimental

protocols and an understanding of the downstream signaling pathways outlined in this guide

will aid researchers, scientists, and drug development professionals in designing and

interpreting experiments aimed at elucidating the role of the gastrin/CCK2R system in health

and disease. Further studies are warranted to precisely quantify the binding kinetics of Biotin-

Gastrin-1 and to explore its full potential in diagnostics and as a targeting moiety for therapeutic

agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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